molecular formula C9H12BBrO3 B1371572 (4-(3-Bromopropoxy)phenyl)boronic acid CAS No. 957034-33-2

(4-(3-Bromopropoxy)phenyl)boronic acid

Cat. No. B1371572
CAS RN: 957034-33-2
M. Wt: 258.91 g/mol
InChI Key: BKESUWDVKSJULT-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code 1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br).


Physical And Chemical Properties Analysis

4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .

Scientific Research Applications

Optical Modulation in Nanotechnology

(Mu et al., 2012) explored the use of phenyl boronic acids for saccharide recognition and anchoring polymers to the surface of hydrophobic graphene or carbon nanotubes. This application is particularly significant in nanotechnology for developing sensors and modulating optical properties.

Development of Sensing Materials

(Das et al., 2003) investigated amino-3-fluorophenyl boronic acids for constructing glucose sensing materials, demonstrating the potential of boronic acids in creating responsive materials for monitoring glucose levels.

Multifunctional Compound Study

(Zhang et al., 2017) synthesized multifunctional compounds incorporating aminophosphonic acid group into a boronic acid. This research is relevant for applications in medicine, agriculture, and industrial chemistry.

Complex Formation in Chemistry

(Młodzianowska et al., 2007) discussed the insertion of Boron(III) into porphyrins, showing the potential of boronic acids in forming complex molecular structures, which is important in catalysis and material science.

Detection of Diols and Alpha-Hydroxy Acids

(Sartain et al., 2008) used boronic acids as receptors for detecting diols and alpha-hydroxy acids, indicating their application in chemical sensing and diagnostics.

Carbohydrate Recognition in Biological Applications

(Dowlut & Hall, 2006) described the use of boronic acids for carbohydrate binding, relevant for biological recognition and potential therapeutic applications.

Anion Recognition and Sensing

(Martínez-Aguirre & Yatsimirsky, 2015) studied the interaction between arylboronic acids and anions, emphasizing their role in developing sensors and analytical methods.

Enhanced Gene Transfection

(Peng et al., 2010) explored the improvement of gene delivery efficiency using phenylboronic acid-modified polymers, showcasing the potential of boronic acids in gene therapy and biotechnology.

Safety and Hazards

4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-(3-Bromopropoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The 4-(3-Bromopropoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The 4-(3-Bromopropoxy)phenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetic properties of 4-(3-Bromopropoxy)phenylboronic acid It is known that the compound is stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-(3-Bromopropoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable reagent in organic synthesis .

Action Environment

The action of 4-(3-Bromopropoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound .

properties

IUPAC Name

[4-(3-bromopropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESUWDVKSJULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657377
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957034-33-2
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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